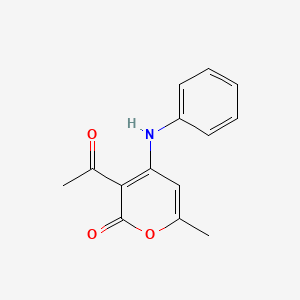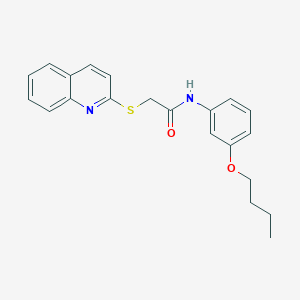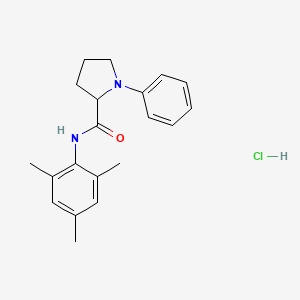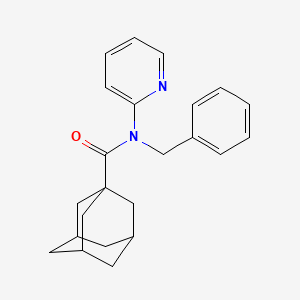
3-acetyl-4-anilino-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-4-anilino-6-methyl-2H-pyran-2-one, also known as AMPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and antipyretic effects, 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one in lab experiments is its relatively low toxicity. It has been shown to have a low acute toxicity in animal studies, making it a safer alternative to other compounds with similar properties. Additionally, its anti-inflammatory, analgesic, and antipyretic effects make it a useful tool in studying the mechanisms of these processes.
One limitation of using 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one. One area of interest is its potential applications in the treatment of oxidative stress-related diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, the development of more efficient synthesis methods could make it more accessible for use in research and potential clinical applications.
Conclusion:
In conclusion, 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic effects, as well as its antioxidant activity, make it a promising candidate for the treatment of various diseases. While its mechanism of action is not fully understood, it has been extensively studied for its biochemical and physiological effects. Further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as iron powder or zinc dust to yield 3-acetyl-4-anilino-6-methyl-2H-pyran-2-one.
Applications De Recherche Scientifique
3-acetyl-4-anilino-6-methyl-2H-pyran-2-one has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis and fever. Additionally, it has been shown to have antioxidant activity, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
3-acetyl-4-anilino-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(13(10(2)16)14(17)18-9)15-11-6-4-3-5-7-11/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGXFIAJVXRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-isopropoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5175951.png)






![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5176014.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5176015.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5176019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5176024.png)
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5176035.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176038.png)
![N-(2,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5176045.png)